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Prodigiosine

Anticancer Melanoma Prodigiosin

Researchers studying p53-mutant or multidrug-resistant cancers require selective agents. Prodigiosine is a validated tripyrrole alkaloid that induces apoptosis independently of p53 status. • Superior to analogs: Distinct pyrrole substitution pattern yields quantifiable differences in target engagement vs undecylprodigiosin. • Potent probe: IC50 30-120 pmol/mg for lysosomal acidification (H+/Cl- symport). • In vivo efficacy: 5 mg/kg Q4D inhibits HT29, SW480, and MDA-MB-231 xenografts. • Wnt pathway inhibition: Reduces active β-catenin at 25-500 nM.

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
Cat. No. B10828770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProdigiosine
Molecular FormulaC20H25N3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C
InChIInChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12-
InChIKeySHUNBVWMKSXXOM-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prodigiosine: Overview & Key Mechanisms


Prodigiosine (Prodigiosin; CAS 82-89-3) is a bright red, tripyrrole alkaloid secondary metabolite produced by Serratia marcescens and various other Gram-negative and actinomycete bacteria [1]. It is a founding member of the prodiginine family of natural products, characterized by a common pyrrolyl–dipyrrolyl–methene skeleton [2]. Prodigiosin exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiprotozoal, antimalarial, immunosuppressive, and anticancer properties [3]. Its anticancer mechanisms are particularly well-studied and include uncoupling of vacuolar-type ATPases via promotion of H+/Cl- symport [4], potent inhibition of the Wnt/β-catenin signaling pathway [5], and induction of p53-independent apoptosis [6].

Wnt/β-catenin signaling pathway studies
p53-independent apoptosis pathway research
Lysosomal acidification & H⁺/Cl⁻ symport investigation
Cancer cell-model endpoint evaluation

Prodigiosine: Irreplaceability vs. Analogs


Generic substitution among prodiginine analogs (e.g., undecylprodigiosin, metacycloprodigiosin, cycloprodigiosin, streptorubin B) is scientifically unjustified due to significant, quantifiable differences in cytotoxic potency, molecular target engagement, and in vivo efficacy [1]. Prodigiosine's unique pyrrole ring substitution pattern and aliphatic tail confer distinct physicochemical properties and biological interactions that are not shared by its analogs [2]. Direct comparative studies have established that prodigiosine demonstrates superior cytotoxicity against specific cancer cell lines, differential selectivity for H+/Cl- symport-mediated acidification, and a unique ability to restore p53 pathway signaling in p53-mutant cancers [3]. The evidence presented below provides the necessary quantitative justification for the specific selection of prodigiosine over closely related in-class compounds.

Prodigiosine
Tripyrrole alkaloid with defined pyrrole substitution; reported Wnt/β-catenin and p53-pathway modulation
Prodiginine analogs
Pyrrole substitution pattern and aliphatic tail differ; target engagement may shift Cytotoxicity profiles across cancer cell lines are not interchangeable p53-pathway response context may not transfer to undecylprodigiosin or metacycloprodigiosin

Prodigiosine: Quantitative Evidence vs. Analogs


Superior Cytotoxicity in Melanoma Cells

In a direct comparative study of two major metabolites from the same bacterial strain, human melanoma cells showed significantly greater sensitivity to prodigiosine than to cycloprodigiosin [1].

Melanoma Cell Sensitivity
Head-to-head
1.5-fold higher sensitivity vs. cycloprodigiosin
Supports melanoma model selection context
Reported in human melanoma cells; Zooshikella rubidus metabolites
Anticancer Melanoma Prodigiosin

Cancer Cell Selectivity over Non-Cancerous Cells

Prodigiosine displays a favorable therapeutic window by being significantly more cytotoxic to cancer cells than to normal cells. In a study using Vero cells as a normal cell model, prodigiosine remained non-toxic up to 25 µM, while exhibiting IC50 values between 4.3 µM and 5.2 µM against HeLa, HEp2, and KB cancer cell lines [1]. This selectivity is further supported by a separate study showing no cytotoxic effect on L929 normal fibroblast cells at concentrations that yielded IC50 values of 70 µM and 47 µM against SK-MEL-30 melanoma and HT-29 colon cancer cells, respectively [2].

Cancer Cell Selectivity
Supporting evidence
IC₅₀ 4.3–5.2 µM (HeLa, HEp2, KB); non‑toxic up to 25 µM (Vero)
Reported selectivity window in tested cell models
No effect on L929 fibroblasts at cancer‑cell IC₅₀ levels
Anticancer Selectivity Prodigiosin

p53-Independent Apoptosis

Unlike many conventional chemotherapeutic agents whose efficacy is compromised by p53 mutations, prodigiosine induces apoptosis in cancer cells irrespective of their p53 status [1]. This property is shared by some, but not all, prodiginine analogs. For example, undecylprodigiosin also demonstrates p53-independent apoptosis, but its potency and specific mechanisms may differ [2].

p53-Independent Apoptosis
Class-level
Apoptosis induction irrespective of p53 status
Supports p53‑null/mutant model apoptosis studies
Shared by some prodiginine analogs; potency may differ
Anticancer Apoptosis p53

Lysosomal Acidification Inhibition

Prodigiosine's mechanism of action includes uncoupling vacuolar-type ATPases by promoting H+/Cl- symport, leading to neutralization of acidic cellular compartments [1]. In a direct comparative study, prodigiosine, metacycloprodigiosin, and prodigiosin 25-C all inhibited lysosomal acidification in a dose-dependent manner with IC50 values ranging from 30 to 120 pmol/mg of protein [2]. This indicates that prodigiosine is as potent as its analogs in this specific mechanism, providing a benchmark for H+/Cl- symporter research.

Lysosomal Acidification IC₅₀
Head-to-head
30–120 pmol/mg protein
Comparable inhibition to metacycloprodigiosin
Supports H⁺/Cl⁻ symport and pH‑disruption research
Lysosomal acidification H+/Cl- symporter V-ATPase

Prodigiosine: Validated Application Scenarios


p53-Mutant and Multidrug-Resistant Cancers

Prodigiosine is an ideal tool for investigating therapeutic strategies against cancers harboring p53 mutations or exhibiting multidrug resistance. Its demonstrated ability to induce apoptosis independently of p53 status [1] and its efficacy in cells with defective apoptotic pathways [2] make it a superior choice over many conventional agents for these challenging cancer models.

H+/Cl- Symport and Lysosomal Acidification

Prodigiosine serves as a potent and well-characterized probe for studying the role of H+/Cl- symport in lysosomal acidification and cellular pH homeostasis. Its IC50 of 30-120 pmol/mg protein for inhibiting lysosomal acidification [3] provides a quantitative benchmark for experimental design, and its potency is comparable to other prodiginine standards.

Wnt/β-Catenin Pathway Inhibition

For research focused on the Wnt/β-catenin signaling pathway, prodigiosine is a potent inhibitor with demonstrated efficacy in breast cancer cells [4]. At concentrations of 25-500 nM, it significantly reduces levels of phosphorylated LRP6, DVL2, active β-catenin, and total β-catenin, making it a valuable chemical probe for dissecting this pathway.

Colorectal and Breast Cancer Xenografts

Prodigiosine has demonstrated significant tumor growth inhibition in multiple xenograft models, including colorectal (HT29, SW480) and breast (MDA-MB-231) cancer, at a dose of 5 mg/kg administered every 4 days [5]. This established in vivo efficacy provides a strong rationale for its selection in preclinical studies.

Application
Selection Property
Validation Focus
Wnt/β-catenin signaling studies
Wnt pathway inhibition context
β-catenin transcriptional readout
p53-pathway research
p53-independent apoptosis profile
Apoptosis endpoints in p53-mutant models
Lysosomal acidification research
H⁺/Cl⁻ symport inhibition context
pH gradient disruption endpoints
Cell-model endpoint studies
Cell-model response profile
Tumor cell viability and xenograft model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


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